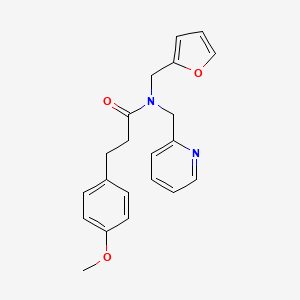
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as FMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMPP belongs to the class of amides and is structurally related to the popular drug, modafinil.
Wirkmechanismus
The exact mechanism of action of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide is not fully understood. However, it is believed that N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide acts on the central nervous system by increasing the levels of certain neurotransmitters such as dopamine, norepinephrine, and serotonin. This increase in neurotransmitter levels is thought to be responsible for the cognitive-enhancing and mood-stabilizing effects of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can improve cognitive function and mood. N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to reduce inflammation, which could make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide is also stable and has a long shelf life, which makes it a convenient compound to work with. However, one limitation of using N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide. One area of interest is its potential as a treatment for ADHD. Another area of interest is its potential as an antidepressant. Additionally, N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide could be studied further to determine its effects on other neurotransmitters and to identify any potential side effects. Finally, N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide could be used as a starting point for the development of new drugs with similar structures and potential therapeutic properties.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have positive effects on cognitive function, memory retention, and mood. N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to have potential as an antidepressant and a treatment for ADHD. While there is still much to be learned about N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide, its potential as a therapeutic agent makes it an exciting area of research for the future.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide involves the reaction between 2-furanmethanamine hydrochloride, 4-methoxybenzaldehyde, and 2-pyridinemethanamine hydrochloride in the presence of a base such as potassium carbonate. The reaction occurs in a solvent such as dimethylformamide and is carried out at a temperature of 100°C for several hours. The resulting product is then purified using column chromatography to obtain pure N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been the subject of several scientific studies due to its potential therapeutic properties. One study found that N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has a positive effect on cognitive function and memory retention in rats. Another study showed that N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can reduce anxiety-like behavior in mice. N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to have potential as an antidepressant and a treatment for ADHD.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-10-7-17(8-11-19)9-12-21(24)23(16-20-6-4-14-26-20)15-18-5-2-3-13-22-18/h2-8,10-11,13-14H,9,12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPNIGNAYSAXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

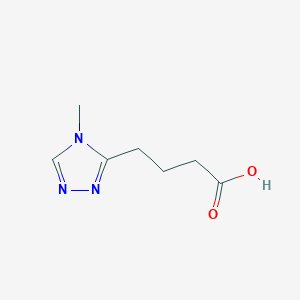
![(1R,5S)-N-((3S,5S,7S)-adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2736718.png)
![2-[(4-Methylphenyl)sulfonylamino]pentanoic acid](/img/structure/B2736719.png)
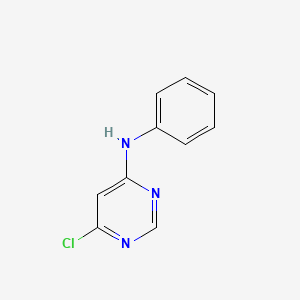
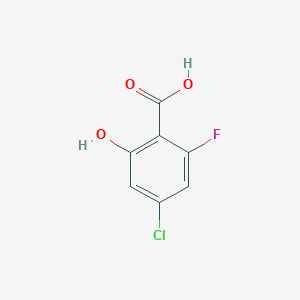
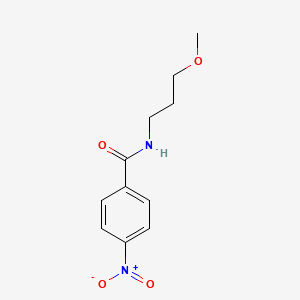
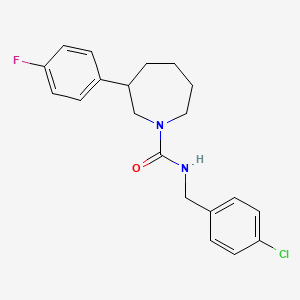

![[(1R,2S)-rel-2-methylcyclopropyl]methanol](/img/structure/B2736727.png)
![N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2736729.png)
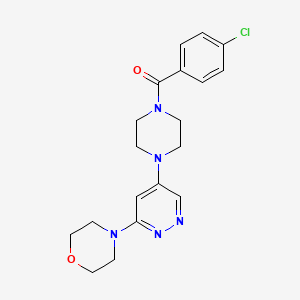

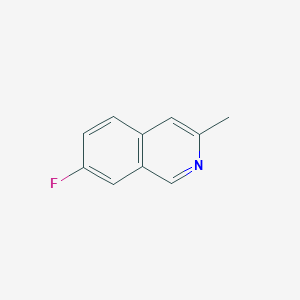
![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)